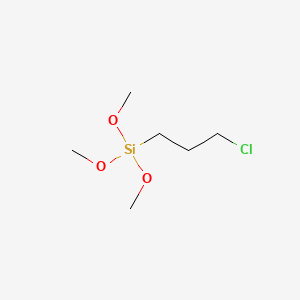
3-Chloropropyltrimethoxysilane
Cat. No. B1208415
Key on ui cas rn:
2530-87-2
M. Wt: 198.72 g/mol
InChI Key: OXYZDRAJMHGSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06872845B2
Procedure details


A potentially more economical route is the direct hydrosilation reaction of triethoxysilane and allyl chloride. Platinum is the most widely used hydrosilation catalyst and its use for the hydrosilation reaction of allyl chloride and triethoxysilane has been reported. According to U.S. Pat. No. 3,795,656, a 70% yield was obtained for the Pt-catalyzed hydrosilation reaction of allyl chloride and triethoxysilane. Belyakova et al., Obshch. Khim 1974, 44, 2439-2442, describes the Pt-catalyzed hydrosilation reaction of silanes with allyl chloride and reports a 14% yield for chloropropyltriethoxysilane. As disclosed in Japanese Patent No. 11,199,588, the Pt-catalyzed hydrosilation reaction of trimethoxysilane and allyl chloride resulted in a 70% yield of chloropropyltrimethoxysilane.


[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)C=C.C(O[SiH](OCC)OCC)C.[Cl:15][CH2:16][CH2:17][CH2:18][Si:19]([O:26][CH2:27]C)([O:23][CH2:24]C)[O:20][CH2:21]C.CO[SiH](OC)OC>>[Cl:15][CH2:16][CH2:17][CH2:18][Si:19]([O:26][CH3:27])([O:20][CH3:21])[O:23][CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Step Two
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
silanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Step Five
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO[SiH](OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
